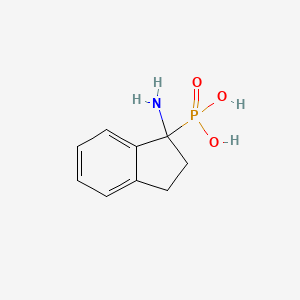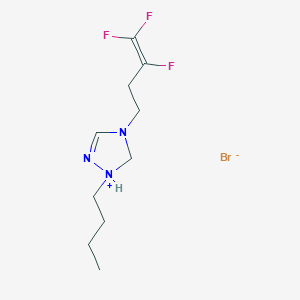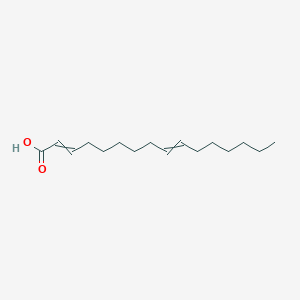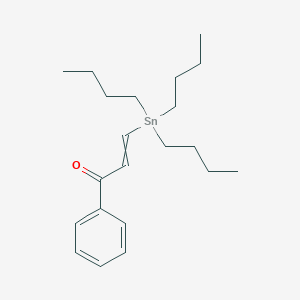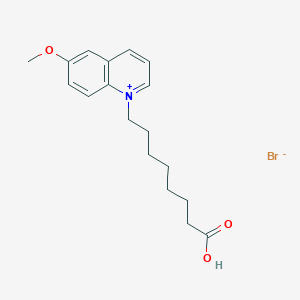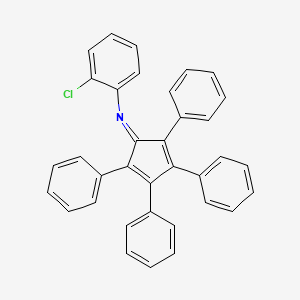
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetraphenylcyclopentadienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with tetraphenylcyclopentadienone in the presence of a base, followed by cyclization and imine formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)maleimide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Comparison
Compared to similar compounds, N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine is unique due to its tetraphenylcyclopentadienyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as advanced material synthesis and targeted drug design.
Propiedades
Número CAS |
869668-10-0 |
|---|---|
Fórmula molecular |
C35H24ClN |
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C35H24ClN/c36-29-23-13-14-24-30(29)37-35-33(27-19-9-3-10-20-27)31(25-15-5-1-6-16-25)32(26-17-7-2-8-18-26)34(35)28-21-11-4-12-22-28/h1-24H |
Clave InChI |
HGHQACZFHJKXJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C3Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


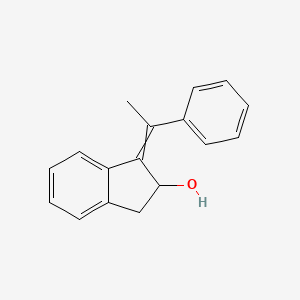
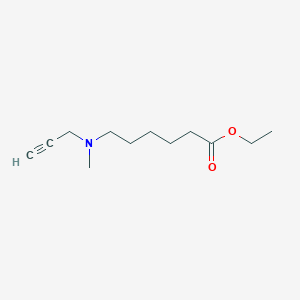
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)

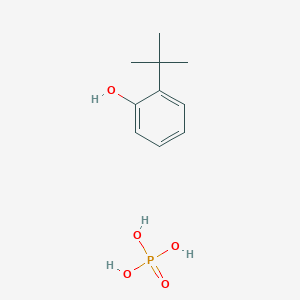
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
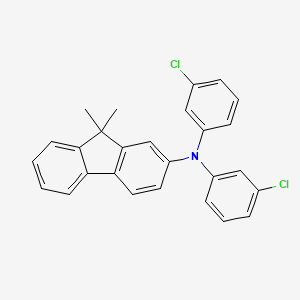
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
